1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Overview
Description
The compound “1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are used in a variety of applications including as antifungal agents, in polymer chemistry, and in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “1-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine” have been synthesized via condensation reactions .Scientific Research Applications
Thermal Stability and Acoustic Fingerprint Spectra
Research by Rao et al. (2016) focused on the thermal stability and acoustic fingerprint spectra of nitro-rich 1,2,4-triazoles. The study utilized pulsed photoacoustic pyrolysis technique to evaluate the thermal decomposition of these compounds, highlighting their potential use as propellants and explosives in rocket fuels (Rao et al., 2016).
Corrosion Inhibition
Lagrenée et al. (2002) investigated a triazole derivative for corrosion inhibition of mild steel in acidic media. The study demonstrated the compound's effectiveness in protecting steel surfaces, with inhibition efficiencies up to 99% in certain acid solutions (Lagrenée et al., 2002).
Tautomerism Analysis
Kubota and Uda (1975) studied the tautomerism of 3,5-disubstituted 1,2,4-triazoles. Their research provided insights into the predominant tautomeric forms of these compounds, which is crucial for understanding their chemical behavior and potential applications (Kubota & Uda, 1975).
Antimicrobial Activity
Kumar et al. (2017) synthesized novel 1,2,3-triazole derivatives and evaluated their antimicrobial activity. The results indicated significant antibacterial and antifungal properties, showcasing the potential of these compounds in medical applications (Kumar et al., 2017).
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-5-methyl-4-nitrotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O2/c1-5-9(15(16)17)12-13-14(5)8-3-6(10)2-7(11)4-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDUGHGBCVXTGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195644 | |
Record name | 1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822283 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477890-28-1 | |
Record name | 1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477890-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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